molecular formula C12H11BrN2S B8601055 1-{[(2-Bromophenyl)sulfanyl]methyl}pyridin-2(1H)-imine CAS No. 54257-91-9

1-{[(2-Bromophenyl)sulfanyl]methyl}pyridin-2(1H)-imine

Cat. No.: B8601055
CAS No.: 54257-91-9
M. Wt: 295.20 g/mol
InChI Key: CJVDSVDDIZZVEF-UHFFFAOYSA-N
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Description

1-{[(2-Bromophenyl)sulfanyl]methyl}pyridin-2(1H)-imine is a useful research compound. Its molecular formula is C12H11BrN2S and its molecular weight is 295.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

54257-91-9

Molecular Formula

C12H11BrN2S

Molecular Weight

295.20 g/mol

IUPAC Name

1-[(2-bromophenyl)sulfanylmethyl]pyridin-2-imine

InChI

InChI=1S/C12H11BrN2S/c13-10-5-1-2-6-11(10)16-9-15-8-4-3-7-12(15)14/h1-8,14H,9H2

InChI Key

CJVDSVDDIZZVEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCN2C=CC=CC2=N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2.05 g of sodium 2-propoxide in 200 ml of 2-propanol is added 8.3 g of 2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride, and the mixture is stirred and heated under reflux for about 5 hours. During this time the flocculent sodium 2-propoxide is replaced by a granular precipitate. The mixture is filtered hot, the insoluble solid is washed repeatedly with warm 2-propanol, and the combined filtrate and washings are concentrated to a volume of about 25 ml in vacuo. The solution is cooled, the solid that separates is filtered, and then is recrystallized from cyclohexane to give 1-[(o-bromophenylthio)methyl] -2-iminopyridine.
[Compound]
Name
sodium 2-propoxide
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride
Quantity
8.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
sodium 2-propoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5.4 g of sodium methoxide in 400 ml of methanol is added 33.2 g of 2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride, and the mixture is stirred and heated under reflux for about 5 hours, and filtered while hot. The filtrate is concentrated in vacuo to dryness to give 1-[(o-bromophenylthio)methyl]-2-iminopyridine as a pale yellow crystalline solid after recrystallization from cyclohexane.
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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